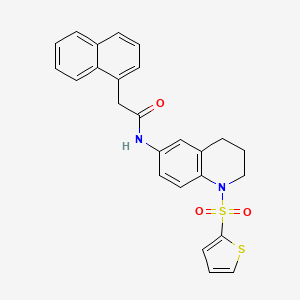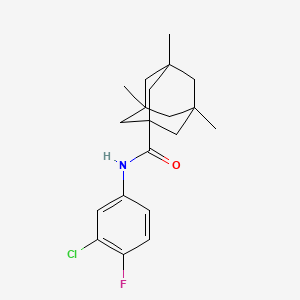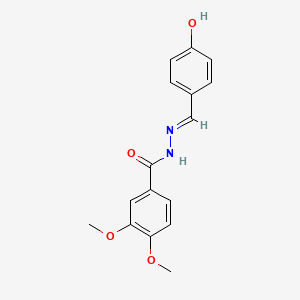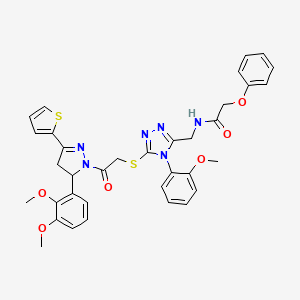
N-(1-benzylpiperidin-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various strategies, including direct acylation reactions and reactions with different amines and chlorides. For instance, paper describes the synthesis of a sulfonamide compound through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine. Similarly, paper details the synthesis of a benzamide derivative from ortho-toluylchloride and 2-amino-4-picoline. These methods could potentially be adapted for the synthesis of "N-(1-benzylpiperidin-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques such as FTIR, UV-Vis, and NMR are commonly used to characterize the molecular structure of benzamide and sulfonamide derivatives, as seen in papers , , and . These techniques provide information on the molecular geometry, vibrational frequencies, and internal hydrogen bonding, which are crucial for understanding the stability and reactivity of the compound. The molecular structure of "N-(1-benzylpiperidin-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide" could be analyzed using similar methods to determine its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of benzamide and sulfonamide derivatives is influenced by the nature of their substituents and the presence of reactive functional groups. Paper discusses the reactivity of indole derivatives with arylsulfonamides, which involves redox potential and steric factors. These insights can be applied to predict the chemical reactions that "N-(1-benzylpiperidin-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide" might undergo, such as nucleophilic substitutions or addition reactions, depending on its functional groups and electronic structure.
Physical and Chemical Properties Analysis
The physical properties such as melting point and solubility, and chemical properties like acidity or basicity, can be inferred from the studies of similar compounds. For example, paper provides the melting point range for a benzamide derivative, which is an important physical property. The chemical properties of "N-(1-benzylpiperidin-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide" could be analyzed by studying its reactivity patterns, pKa values, and solubility in different solvents.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with structures related to N-(1-benzylpiperidin-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide have been synthesized and tested for their antimicrobial activity. For instance, a study by Ghorab et al. (2017) focused on the synthesis of derivatives carrying the sulfonamide moiety and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The compounds showed promising antimicrobial activity, with some displaying higher activity compared to reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).
Inhibition of Carbonic Anhydrases
Another application involves the inhibition of carbonic anhydrases (CAs), which are enzymes involved in various physiological and pathological processes. Studies by Ulus et al. (2016, 2013) synthesized acridine-acetazolamide and bis acridine sulfonamide compounds, investigating their effectiveness as inhibitors of human carbonic anhydrase isoforms. These compounds showed inhibitory activity in low micromolar and nanomolar ranges, suggesting potential for therapeutic applications in conditions where CA activity is implicated (Ulus et al., 2016); (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, including studies by Morgan et al. (1990), has explored their cardiac electrophysiological activity. These compounds have been evaluated as selective class III agents, indicating their potential in cardiac arrhythmia treatment (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Catalytic Applications
The copper-catalyzed intermolecular amidation and imidation of unactivated alkanes, as reported by Tran et al. (2014), highlight a different application spectrum. These reactions, catalyzed by copper complexes, demonstrate the utility of sulfonamide compounds in synthetic chemistry, offering pathways for functionalizing alkanes (Tran, Li, Driess, & Hartwig, 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S/c1-28(26,27)22-15-17-7-9-19(10-8-17)21(25)23-20-11-13-24(14-12-20)16-18-5-3-2-4-6-18/h2-6,17,19-20,22H,7-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKSPDTUIQFQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)
![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2548937.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548938.png)
![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2548939.png)



![Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2548947.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2548950.png)

![2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one](/img/structure/B2548952.png)
![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)
